An In-depth Technical Guide to 4-(Dimethylamino)tetrahydrofuran-3-ol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-(Dimethylamino)tetrahydrofuran-3-ol: Properties, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(dimethylamino)tetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative with potential applications in medicinal chemistry and drug development. While direct literature on this specific molecule is limited, this document synthesizes information on the parent scaffold, 3-hydroxytetrahydrofuran, and related amino alcohols to project its chemical properties, reactivity, and synthetic pathways. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering insights into the strategic considerations for working with and exploring the potential of this compound.
Introduction: The Tetrahydrofuran Motif in Drug Discovery
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2][3] Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, make it an attractive component in the design of novel therapeutics. The parent compound, 3-hydroxytetrahydrofuran, is a crucial intermediate in the synthesis of several pharmaceuticals, notably HIV protease inhibitors.[4][5] The introduction of a dimethylamino group at the 4-position of the tetrahydrofuran-3-ol core, yielding 4-(dimethylamino)tetrahydrofuran-3-ol, presents an intriguing molecule with the potential for novel biological activity. The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, known to influence properties such as solubility, basicity, and receptor binding.[6][7]
Physicochemical and Stereochemical Properties
Direct experimental data for 4-(dimethylamino)tetrahydrofuran-3-ol is not widely available in the public domain. However, its properties can be reasonably predicted based on its constituent functional groups and the well-characterized parent molecule, 3-hydroxytetrahydrofuran.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Supporting Data |
| CAS Number | 10295-90-6[8] | Listed by chemical suppliers. |
| Molecular Formula | C6H13NO2 | Based on the chemical structure. |
| Molecular Weight | 131.17 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid | Based on the appearance of (S)-Tetrahydrofuran-3-ol.[5] |
| Boiling Point | Higher than 179 °C | The boiling point of 3-hydroxytetrahydrofuran is 179 °C.[4] The addition of the dimethylamino group and the potential for intermolecular hydrogen bonding would likely increase the boiling point. |
| Solubility | Soluble in water and polar organic solvents | The presence of the hydroxyl and amino groups suggests good water solubility. |
| pKa | Estimated around 8.5-9.5 | The tertiary amine will be basic. This is a typical range for trialkylamines. |
Stereochemistry
4-(Dimethylamino)tetrahydrofuran-3-ol possesses two chiral centers at the C3 and C4 positions. This gives rise to two pairs of enantiomers: (3R,4R)- and (3S,4S)- isomers (the trans diastereomers), and (3R,4S)- and (3S,4R)- isomers (the cis diastereomers). The relative stereochemistry (cis or trans) will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. The specific stereoisomer of interest will dictate the choice of synthetic route, with stereoselective synthesis being a key consideration for any drug development program.
Synthesis Strategies
The synthesis of 4-(dimethylamino)tetrahydrofuran-3-ol is not explicitly detailed in readily available literature. However, a logical synthetic approach can be designed based on established methods for the synthesis of substituted tetrahydrofurans. A plausible and efficient strategy would involve the amination of a suitable epoxide precursor.
Proposed Retrosynthetic Analysis and Forward Synthesis
A key disconnection for the target molecule is the C4-N bond, leading back to a 3,4-epoxytetrahydrofuran precursor and dimethylamine. This epoxide can be synthesized from commercially available starting materials.
Caption: Proposed synthetic pathway for 4-(dimethylamino)tetrahydrofuran-3-ol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3,4-Epoxytetrahydrofuran
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Reactants: cis-But-2-ene-1,4-diol, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure: To a solution of cis-but-2-ene-1,4-diol in DCM at 0 °C, add m-CPBA portion-wise. The reaction is stirred at 0 °C and allowed to slowly warm to room temperature overnight.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude epoxide is purified by column chromatography.
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Causality: The use of cis-but-2-ene-1,4-diol as a starting material is crucial for the formation of the desired tetrahydrofuran ring system. Epoxidation with m-CPBA is a standard and reliable method for converting alkenes to epoxides.
Step 2: Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol
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Reactants: 3,4-Epoxytetrahydrofuran, aqueous dimethylamine solution (e.g., 40 wt. %).
-
Procedure: The synthesized 3,4-epoxytetrahydrofuran is dissolved in a suitable solvent like ethanol. An excess of aqueous dimethylamine solution is added, and the reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.
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Work-up: The solvent and excess dimethylamine are removed under reduced pressure. The resulting crude product is purified by distillation or column chromatography to yield the desired 4-(dimethylamino)tetrahydrofuran-3-ol.
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Causality: The nucleophilic ring-opening of the epoxide by dimethylamine is a well-established reaction. The regioselectivity of the attack will likely favor the formation of the desired product, although the formation of the regioisomeric 3-(dimethylamino)tetrahydrofuran-4-ol is also possible. The reaction conditions can be optimized to favor the desired isomer.
Reactivity Profile
The chemical reactivity of 4-(dimethylamino)tetrahydrofuran-3-ol is governed by its three key functional groups: a secondary alcohol, a tertiary amine, and an ether linkage.
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Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to a ketone, esterification, and etherification.
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Tertiary Amine: The dimethylamino group imparts basic properties to the molecule, allowing it to form salts with acids. It can also be quaternized with alkyl halides.
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Ether Linkage: The tetrahydrofuran ring is generally stable but can be cleaved under harsh acidic conditions.
Potential Applications in Drug Development
The combination of the tetrahydrofuran scaffold and the dimethylamino group suggests several potential applications in drug discovery:
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CNS-active agents: The tertiary amine could facilitate passage through the blood-brain barrier, making this scaffold a candidate for central nervous system-acting drugs.
-
Antimicrobial and Anticancer Agents: Dimethylamine derivatives have shown a broad range of pharmacological activities, including antimicrobial and anticancer properties.[7]
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Scaffold for Library Synthesis: The hydroxyl and amino groups provide convenient handles for further chemical modification, making 4-(dimethylamino)tetrahydrofuran-3-ol a valuable building block for the synthesis of compound libraries for high-throughput screening.
Safety and Handling
Specific safety data for 4-(dimethylamino)tetrahydrofuran-3-ol is not available. However, based on related compounds such as 3-hydroxytetrahydrofuran and tetrahydrofuran, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
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Health Hazards: May cause skin and eye irritation.[13] May cause respiratory irritation if inhaled.[13]
-
Flammability: While the amino alcohol is likely less flammable than pure tetrahydrofuran, it should still be kept away from heat, sparks, and open flames.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
Conclusion
4-(Dimethylamino)tetrahydrofuran-3-ol represents a promising, yet underexplored, chemical entity. By leveraging established synthetic methodologies for related tetrahydrofuran derivatives, this compound can be accessed and its potential in medicinal chemistry can be systematically investigated. This guide provides a foundational understanding of its predicted properties, synthesis, and handling, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related molecules. Further experimental validation of the properties and biological activities discussed herein is warranted.
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